molecular formula C9H11BrN2O2 B13044161 (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

Katalognummer: B13044161
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: IRRYOLDLTWAXPW-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid is an organic compound that features a pyridine ring substituted with a bromine atom and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common approach is to start with 5-bromo-6-methylpyridine as the core structure. The synthetic route may include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Amination: Introduction of the amino group through nucleophilic substitution.

    Alkylation: Formation of the propanoic acid side chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to speed up the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as sodium azide or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-(6-methylpyridin-2-YL)propanoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-Amino-3-(5-bromo-2-pyridinyl)propanoic acid: Similar structure but different substitution pattern on the pyridine ring.

Uniqueness

The presence of both the bromine atom and the methyl group on the pyridine ring makes (3S)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid unique. This combination of substituents can influence its chemical reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

(3S)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI-Schlüssel

IRRYOLDLTWAXPW-ZETCQYMHSA-N

Isomerische SMILES

CC1=C(C=CC(=N1)[C@H](CC(=O)O)N)Br

Kanonische SMILES

CC1=C(C=CC(=N1)C(CC(=O)O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.